

# **Application Notes and Protocols for In Vivo Studies with Copanlisib Dihydrochloride**

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| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Copanlisib Dihydrochloride |           |
| Cat. No.:            | B15620147                  | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

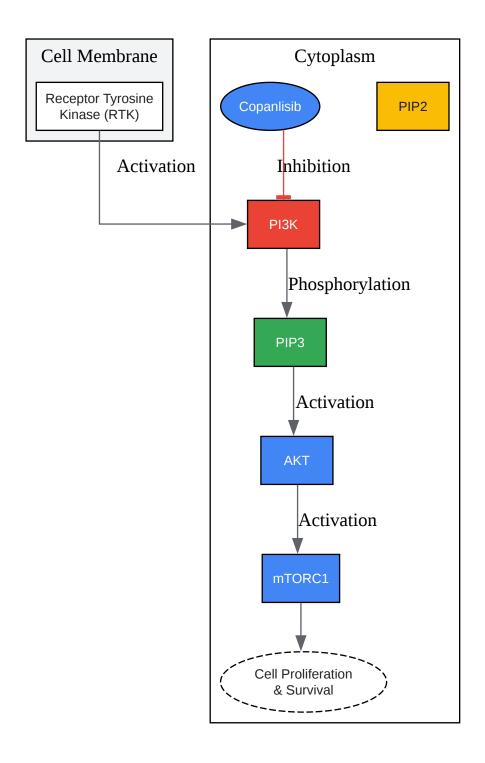
**Copanlisib Dihydrochloride** (formerly BAY 80-6946) is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the p110 $\alpha$  and p110 $\delta$  isoforms.[1] It is a critical tool for in vivo animal studies aimed at investigating the therapeutic potential of PI3K pathway inhibition in various cancer models and other diseases. These application notes provide detailed protocols and dosage information to guide researchers in designing and executing in vivo animal studies with **Copanlisib Dihydrochloride**.

Mechanism of Action

Copanlisib inhibits the PI3K/AKT/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers. By inhibiting PI3K, copanlisib effectively blocks downstream signaling, leading to decreased tumor cell proliferation and induction of apoptosis.[1]

Mandatory Visualizations

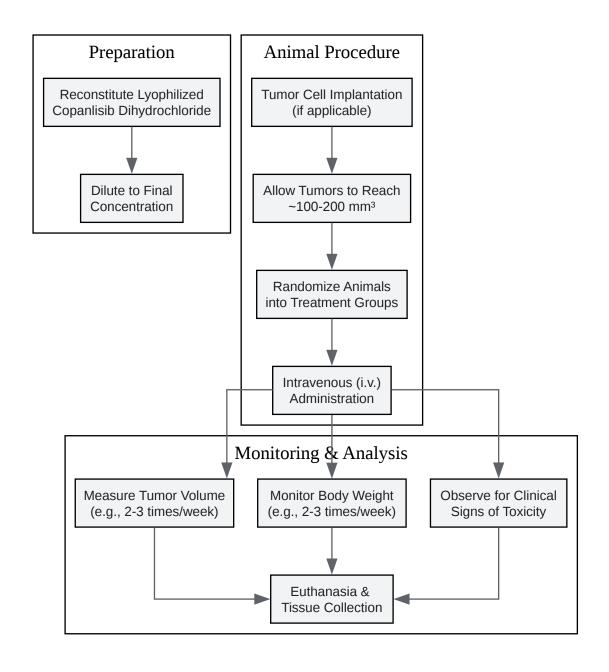




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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Copanlisib.





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Caption: General experimental workflow for an in vivo animal study using Copanlisib.

### **Quantitative Data Summary**

The following table summarizes reported in vivo dosages of **Copanlisib Dihydrochloride** in various animal models. It is crucial to note that the optimal dose may vary depending on the specific animal model, tumor type, and experimental endpoint.



| Animal<br>Model      | Cancer/Dise<br>ase Model   | Dosage                              | Administrat<br>ion Route | Dosing<br>Schedule                         | Reference |
|----------------------|--|-------------------------------------|--------------------------|--|-----------|
| Athymic<br>Nude Mice | Gastrointestin<br>al Stromal<br>Tumor (GIST)                       | 14 mg/kg                            | Intravenous<br>(i.v.)    | 3 times per<br>week                        | [1]       |
| Athymic<br>Nude Rats | Various tumor<br>xenografts<br>(lung, colon,<br>glioma,<br>breast) | 0.5 - 10<br>mg/kg                   | Intravenous<br>(i.v.)    | Every 2 days<br>for 4, 5, or 6<br>doses    |           |
| Wistar Rats          | Toxicity Study   | 1.8, 6, or 18<br>mg/m²              | Intravenous<br>(i.v.)    | 3 weeks on /<br>1 week off for<br>16 weeks | [2]       |
| Beagle Dogs          | Toxicity Study   | 2, 6, or 20/14<br>mg/m <sup>2</sup> | Intravenous<br>(i.v.)    | 3 weeks on /<br>1 week off for<br>16 weeks | [2]       |
| Crl:NMRI BR<br>Mice  | Genotoxicity<br>Study  | 2.5, 5, or 10<br>mg/kg              | Intravenous<br>(i.v.)    | Single dose                                | [2]       |

## **Experimental Protocols**

- 1. Materials
- Copanlisib Dihydrochloride (lyophilized powder)
- Vehicle for reconstitution and dilution: 5% D-Mannitol in sterile water[1] or sterile 0.9% Sodium Chloride (Saline) solution.
- Sterile syringes and needles (e.g., 27-30 gauge)
- Appropriate animal model (e.g., athymic nude mice)
- Calipers for tumor measurement



- Animal scale
- 2. Preparation of Copanlisib Dihydrochloride for Injection
- Reconstitution: Aseptically reconstitute the lyophilized Copanlisib Dihydrochloride powder
  with the appropriate volume of the chosen vehicle (5% D-Mannitol or saline) to achieve a
  desired stock concentration. Gently swirl to dissolve. Avoid vigorous shaking.
- Dilution: Further dilute the stock solution with the same vehicle to the final desired concentration for injection. The final volume for intravenous injection in mice is typically 5-10 ml/kg.
- 3. In Vivo Xenograft Study Protocol (Example using Athymic Nude Mice)
- Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Begin precise tumor measurements using calipers when tumors are established. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Randomization: When the average tumor volume reaches approximately 100-200 mm<sup>3</sup>, randomize the animals into treatment and control groups.
- Administration:
  - Administer Copanlisib Dihydrochloride intravenously (i.v.) via the lateral tail vein.
  - The control group should receive an equivalent volume of the vehicle alone.
  - Follow the desired dosing schedule (e.g., 14 mg/kg, 3 times per week).[1]
- Efficacy Monitoring:
  - Measure tumor volume with calipers 2-3 times per week.
  - Monitor the body weight of the animals 2-3 times per week as an indicator of general health and toxicity.



- · Toxicity Assessment:
  - Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, posture, activity levels, or signs of distress.
  - Note any piloerection, ptosis, salivation, or changes in muscle tone.
- Endpoint: Euthanize the animals when the tumors reach a predetermined maximum size (e.g., 1,200 mm<sup>3</sup>), or if there are signs of significant toxicity or morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.[1]
- Tissue Collection: At the endpoint, tumors and other relevant tissues can be collected for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).

#### Toxicity and Safety Considerations

- In preclinical studies, Copanlisib has been generally well-tolerated at therapeutic doses.
- In rats, doses up to 10 mg/kg administered intravenously were tolerated, with some reversible adverse effects such as piloerection, ptosis, and reduced muscle tone observed at the highest dose of 9 mg/kg.[2]
- Common treatment-related adverse events in clinical trials include transient hyperglycemia and hypertension.[3] Researchers should consider monitoring blood glucose levels in animals, especially in longer-term studies.
- All animal experiments should be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) and in accordance with all applicable guidelines for animal welfare.

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